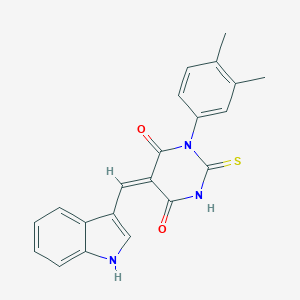![molecular formula C26H27N3O2 B317438 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B317438.png)
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the class of triazole derivatives Triazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the following steps:
Formation of Chalcone Intermediate: The reaction between 4-methoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base such as sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring.
Final Product Formation: The final step involves the reaction of the triazole intermediate with 4-methylbenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]propanone
- **1-[4-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]butanone
Uniqueness
The uniqueness of 1-[4-(3,4-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE lies in its specific substitution pattern on the triazole ring and the presence of multiple aromatic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H27N3O2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
1-[4-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C26H27N3O2/c1-17-6-9-21(10-7-17)26-28(23-11-8-18(2)19(3)16-23)25(20(4)30)27-29(26)22-12-14-24(31-5)15-13-22/h6-16,26H,1-5H3 |
InChI-Schlüssel |
KUPPFNPMATTWFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(N=C(N2C3=CC(=C(C=C3)C)C)C(=O)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyanomethyl 2-chloro-5-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317355.png)
![1-[4-(3-chloro-4-morpholin-4-ylphenyl)-5-[2-(methyloxy)phenyl]-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317356.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317359.png)
![ethyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317361.png)
![methyl 2-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317362.png)
![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317364.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317366.png)

![1-(2,4-dimethylphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317368.png)
![(5Z)-5-[(4-hydroxyphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317372.png)
![(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317373.png)
![(5Z)-1,4-dimethyl-5-[(2-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317374.png)
![(5E)-5-[[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B317377.png)
